molecular formula C17H12N2O3S B5836036 N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide

N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide

カタログ番号 B5836036
分子量: 324.4 g/mol
InChIキー: CFDAAPKYPSCBIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide, commonly known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. PBT2 is a metal-protein-attenuating compound that has shown promising results in preclinical and clinical studies for its ability to modulate the levels of metal ions in the brain, thereby reducing the accumulation of toxic protein aggregates associated with neurodegenerative diseases.

作用機序

PBT2 exerts its therapeutic effects by modulating the levels of metal ions in the brain, particularly copper, zinc, and iron. PBT2 has been shown to bind to these metal ions, thereby reducing their availability for protein aggregation and promoting their clearance from the brain. PBT2 has also been shown to inhibit the formation of toxic protein aggregates, such as amyloid-beta and alpha-synuclein, by promoting their disaggregation and clearance from the brain.
Biochemical and Physiological Effects
PBT2 has been shown to have several biochemical and physiological effects in the brain, including reducing the levels of toxic protein aggregates, reducing neuroinflammation, improving synaptic function, and promoting neuroprotection. PBT2 has also been shown to modulate the levels of metal ions in the brain, which has been implicated in the pathogenesis of various neurological disorders.

実験室実験の利点と制限

PBT2 has several advantages for lab experiments, including its high purity, reproducibility, and specificity for metal ions in the brain. PBT2 has also been extensively studied in preclinical and clinical studies, providing a wealth of data on its safety and efficacy. However, PBT2 also has some limitations for lab experiments, including its high cost, limited solubility in aqueous solutions, and potential toxicity at high doses.

将来の方向性

There are several future directions for the research and development of PBT2, including:
1. Further preclinical and clinical studies to evaluate the safety and efficacy of PBT2 in various neurological disorders.
2. Development of novel formulations and delivery methods for PBT2 to improve its solubility and bioavailability.
3. Identification of new targets and pathways for PBT2 to expand its therapeutic applications beyond neurodegenerative diseases.
4. Investigation of the potential synergistic effects of PBT2 with other drugs and therapies for neurological disorders.
5. Development of biomarkers and imaging techniques to monitor the levels of metal ions and protein aggregates in the brain in response to PBT2 treatment.
Conclusion
PBT2 is a small molecule drug that has shown promising results in preclinical and clinical studies for its potential therapeutic applications in various neurological disorders. PBT2 exerts its therapeutic effects by modulating the levels of metal ions in the brain, reducing the accumulation of toxic protein aggregates, and promoting neuroprotection. PBT2 has several advantages for lab experiments, but also has some limitations that need to be addressed. There are several future directions for the research and development of PBT2, which may lead to new treatments for neurological disorders.

合成法

The synthesis of PBT2 involves the condensation of 2-aminothiazole and 2,3-dihydroxybenzoic acid followed by the reaction with phenyl isocyanate to form the desired product. The synthesis method has been optimized to produce high yields of PBT2 with excellent purity and reproducibility.

科学的研究の応用

PBT2 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. PBT2 has been shown to modulate the levels of metal ions in the brain, which has been implicated in the pathogenesis of these disorders. PBT2 has been shown to reduce the accumulation of toxic protein aggregates, improve cognitive function, and reduce neuroinflammation in preclinical and clinical studies.

特性

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-16(12-6-7-14-15(8-12)22-10-21-14)19-17-18-13(9-23-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDAAPKYPSCBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。